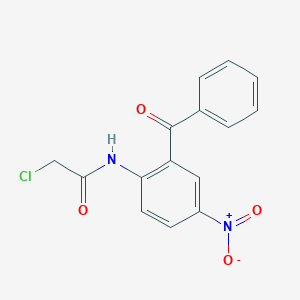

N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-4-nitrophenyl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O4/c16-9-14(19)17-13-7-6-11(18(21)22)8-12(13)15(20)10-4-2-1-3-5-10/h1-8H,9H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHJLHAOWFYEIOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174938 | |

| Record name | N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20821-91-4 | |

| Record name | N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20821-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020821914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-benzoyl-4-nitrophenyl)-2-chloroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 2-Benzoyl-4-nitroaniline

The foundational intermediate for this compound is 2-benzoyl-4-nitroaniline, synthesized via a multi-step protocol:

Step 1: Protection of 4-Nitroaniline

4-Nitroaniline is acetylated using acetic anhydride in glacial acetic acid to form 4-nitroacetanilide. This step prevents unwanted side reactions during subsequent electrophilic substitutions.

Step 2: Friedel-Crafts Benzoylation

The protected amine undergoes Friedel-Crafts acylation with benzoyl chloride in the presence of aluminum chloride (AlCl₃) as a catalyst. The reaction is conducted in anhydrous dichloromethane at 0–5°C to minimize side products. The acetyl group directs benzoylation to the ortho position relative to the nitro group, yielding 2-benzoyl-4-nitroacetanilide.

Step 3: Deprotection

The acetyl group is removed via hydrolysis using 20% hydrochloric acid under reflux, producing 2-benzoyl-4-nitroaniline.

Chloroacetylation of the Amine Intermediate

The final step involves reacting 2-benzoyl-4-nitroaniline with chloroacetyl chloride in a dichloromethane solvent system. Triethylamine is added to neutralize HCl generated during the reaction. The mixture is stirred at room temperature for 12–16 hours, followed by extraction and drying to isolate the crude product.

Table 1: Reaction Conditions for Chloroacetylation

| Parameter | Optimal Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 25°C |

| Reaction Time | 12–16 hours |

| Base | Triethylamine (1.2 eq) |

| Yield | 68–72% |

Industrial Production Methods

Industrial-scale synthesis prioritizes cost efficiency and safety while maintaining high purity. Key adaptations include:

-

Continuous Flow Reactors : Replace batch reactors to enhance heat dissipation and reduce reaction times.

-

Catalyst Recycling : AlCl₃ is recovered via aqueous extraction and reused, minimizing waste.

-

Automated Purification : Centrifugal partition chromatography (CPC) replaces column chromatography for higher throughput.

Table 2: Industrial vs. Laboratory Synthesis Comparison

| Parameter | Laboratory | Industrial |

|---|---|---|

| Scale | 1–100 g | 10–100 kg |

| Reaction Time | 16 hours | 8 hours |

| Purity | ≥95% | ≥98% |

| Solvent Recovery | 60% | 90% |

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents like dichloromethane and dimethylformamide (DMF) were evaluated. Dichloromethane provided superior yields (72%) compared to DMF (58%) due to better solubility of the intermediate.

Temperature Control

Exothermic reactions during benzoylation require strict temperature control. Maintaining the mixture at 0–5°C prevents decomposition of the nitro group and ensures regioselectivity.

Catalyst Loading

A 1.2:1 molar ratio of AlCl₃ to benzoyl chloride maximizes acylation efficiency. Excess catalyst increases side products like over-acylated derivatives.

Purification Techniques

Recrystallization

The crude product is recrystallized from an ethyl acetate/hexane (1:3) mixture, achieving 95% purity. Two successive recrystallizations raise purity to 98%.

Chromatographic Methods

Flash chromatography using silica gel (60–120 mesh) and a hexane/ethyl acetate gradient (4:1 to 2:1) resolves impurities, yielding >99% purity for analytical applications.

Analytical Characterization

Spectroscopic Analysis

-

¹H NMR : Aromatic protons adjacent to the nitro group resonate at δ 8.5–8.7 ppm. The amide N–H signal appears at δ 10.2 ppm.

-

FT-IR : Strong absorption at 1650 cm⁻¹ (amide C=O stretch) and 1520 cm⁻¹ (asymmetric NO₂ stretch).

Melting Point

The compound melts sharply at 305–307°C, confirming crystalline purity.

Challenges and Troubleshooting

Regioselectivity in Nitration

Competing nitration at positions 3 and 5 can occur if reaction temperatures exceed 5°C. Precise cooling and slow reagent addition mitigate this issue.

Hydrolysis of Chloroacetyl Group

Prolonged exposure to moisture hydrolyzes the chloroacetyl moiety to glycolic acid. Storage under anhydrous conditions and inert atmospheres is critical.

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The benzoyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the chlorine atom.

Reduction: Catalytic hydrogenation or the use of metal hydrides like sodium borohydride can reduce the nitro group.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can oxidize the benzoyl group.

Major Products

Substitution: Products include azidoacetamides or thiocyanatoacetamides.

Reduction: Products include amino derivatives of the original compound.

Oxidation: Products include carboxylic acids or other oxidized forms of the benzoyl group.

Scientific Research Applications

Chemistry

N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide serves as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it a valuable building block in organic synthesis. The compound can undergo:

- Substitution Reactions: The chloroacetamide group can be replaced by nucleophiles.

- Reduction Reactions: The nitro group can be reduced to an amino group.

- Oxidation Reactions: The benzoyl group can be oxidized to form carboxylic acids or other derivatives.

The compound exhibits diverse biological activities, making it relevant for medicinal chemistry. Key areas of application include:

- Enzyme Inhibition: this compound can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This mechanism is crucial for developing covalent inhibitors that may have enhanced therapeutic effects .

- Antimicrobial Properties: Studies have shown that derivatives of this compound possess antimicrobial activity against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

- Anticancer Activity: Preliminary research indicates potential anticancer properties through the inhibition of specific enzymes essential for cancer cell proliferation.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

-

Enzyme Inhibition Studies:

- In vitro experiments demonstrated that treatment with this compound reduced inflammatory responses in microglial cell lines by decreasing pro-inflammatory cytokine transcription.

- Antimicrobial Testing:

- Pharmacokinetics:

Mechanism of Action

The mechanism of action of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide involves its interaction with molecular targets such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The nitrophenyl group may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

*Estimated based on halogen substituent contributions.

- Nitro vs. Bromine’s larger atomic radius may enhance van der Waals interactions but reduce solubility .

Structural and Crystallographic Differences

- Hydrogen Bonding : The target compound exhibits intramolecular N–H···O hydrogen bonds between the amide hydrogen and benzoyl oxygen, as well as intermolecular C–H···O and C–H···π interactions, forming centrosymmetric dimers . In contrast, bromo analogs (e.g., N-(2-benzoyl-4-bromophenyl)-2-chloroacetamide ) show weaker C–H···Br interactions due to bromine’s lower electronegativity .

- Crystal Packing : Nitro groups in the target compound promote tighter molecular packing via dipole-dipole interactions, whereas bulkier substituents like bromine reduce packing efficiency .

Biological Activity

N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide is a synthetic organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Compound Overview

- Molecular Formula: C₁₅H₁₁ClN₂O₄

- Molecular Weight: Approximately 318.71 g/mol

- Structure: The compound features a benzoyl group, a nitrophenyl group, and a chloroacetamide moiety, which contribute to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors:

- Covalent Bond Formation: The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition. This mechanism is significant in drug design, where covalent inhibitors are often more effective due to their irreversible binding.

- Redox Reactions: The nitrophenyl group may participate in redox reactions, affecting cellular processes and contributing to the compound's biological effects .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Its derivatives have been studied for their effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. The mechanism involves the inhibition of specific enzymes critical for cancer cell proliferation. For instance, modifications to the compound's structure could enhance its binding affinity to target enzymes involved in tumor growth .

Case Studies and Research Findings

- Enzyme Inhibition Studies:

-

Cell Line Experiments:

- In vitro experiments using microglial cell lines indicated that treatment with this compound reduced lipopolysaccharide-induced inflammatory responses. This was evidenced by decreased transcription of pro-inflammatory cytokines such as IL-6 and TNF-alpha, highlighting its therapeutic potential in neuroinflammatory conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide | Bromo group instead of chloro; different reactivity | Moderate enzyme inhibition |

| N-(2-Benzoyl-4-nitrophenyl)-2-iodoacetamide | Iodo group; potentially increased reactivity | Limited studies on biological effects |

| N-(2-Benzoyl-4-nitrophenyl)-2-fluoroacetamide | Fluoro group; unique electronic properties | Potential antimicrobial activity |

The presence of the chloroacetamide group in this compound imparts distinct reactivity compared to its bromo, iodo, and fluoro counterparts, making it particularly valuable for targeted applications in research and industry.

Q & A

Q. What are the key structural features of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide as determined by X-ray crystallography?

The compound exhibits a planar amide group with the nitrogen atom bonded to a chloroacetyl moiety. The nitro group at the 4-position of the benzoyl ring introduces strong electron-withdrawing effects, influencing molecular geometry. Intramolecular hydrogen bonding occurs between the amide N–H and the benzoyl oxygen, stabilizing the planar conformation. Intermolecular C–H···O interactions and C–H···π stacking further stabilize the crystal lattice, forming centrosymmetric dimers. These features are critical for understanding reactivity and solid-state behavior .

Q. What synthetic methodologies are employed for the preparation of this compound?

A common approach involves nucleophilic substitution and condensation reactions. For example:

- Step 1 : Nitration of 2-benzoyl-4-chlorophenyl derivatives to introduce the nitro group.

- Step 2 : Reaction with chloroacetyl chloride under basic conditions (e.g., K₂CO₃) to form the amide bond.

- Step 3 : Purification via column chromatography or recrystallization from ethyl acetate/hexane mixtures. Reaction conditions (pH, solvent, temperature) are optimized to minimize side reactions, such as hydrolysis of the chloroacetyl group .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

The compound is a lachrymator and corrosive solid. Key precautions include:

- Use of fume hoods and personal protective equipment (gloves, goggles).

- Avoidance of inhalation or skin contact.

- Storage in airtight containers away from moisture. Emergency protocols include rinsing exposed areas with water and consulting a physician. Safety data align with UN transport class 8 (corrosive substances) .

Advanced Research Questions

Q. How do researchers address discrepancies in crystallographic data refinement for nitro-substituted benzoyl chloroacetamides?

Discrepancies in displacement parameters or bond lengths are resolved using:

- Multi-software validation : Cross-checking refinements with SHELXL (for small molecules) and PLATON (for validation of hydrogen bonding and geometry) .

- Twinned data analysis : High-resolution data (e.g., MoKα radiation) and twin law refinement are applied for crystals with pseudo-symmetry.

- Hydrogen bonding constraints : Freely refining N–H positions while constraining C–H distances to theoretical values ensures accuracy .

Q. What role do intermolecular interactions play in the solid-state properties of this compound?

The nitro group enhances dipole-dipole interactions and π-stacking due to its electron-withdrawing nature, leading to:

- Thermal stability : Strong C–H···O networks increase melting points compared to chloro analogs.

- Solubility limitations : Tight packing via C–H···π interactions reduces solubility in non-polar solvents.

- Mechanical properties : Dimer formation via centrosymmetric contacts may influence crystallinity and mechanical stability in solid formulations .

Q. How does the nitro substituent influence the electronic structure and reactivity compared to chloro analogs?

The nitro group:

- Reduces electron density at the benzoyl ring, altering electrophilic substitution patterns (e.g., directing reactions to meta positions).

- Enhances hydrogen bond acidity of the amide N–H, increasing its participation in intermolecular interactions.

- Accelerates hydrolysis of the chloroacetyl group under basic conditions due to enhanced leaving-group stability. Comparative DFT studies with chloro analogs reveal distinct charge distribution and frontier orbital profiles .

Methodological Notes

- Crystallography : Use SHELXL for refinement and Mercury CSD 3.0 for visualization of packing diagrams .

- Synthesis : Monitor reaction progress via TLC (ethyl acetate/hexane, 1:2) and characterize products using FT-IR (amide I band at ~1650 cm⁻¹) and ¹H NMR (δ 8.5–8.7 ppm for aromatic protons near nitro group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.